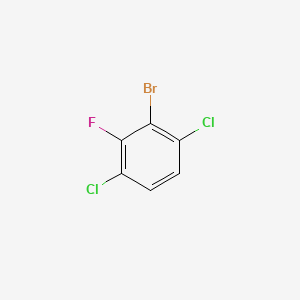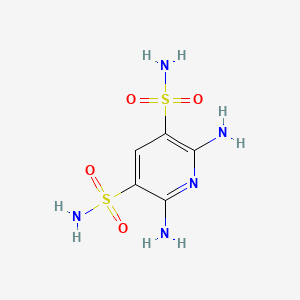
2,6-Diaminopyridine-3,5-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H8N4O4S2 It is a derivative of pyridine, characterized by the presence of two amino groups and two sulfonamide groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopyridine-3,5-disulfonamide typically involves the nitration of pyridine derivatives followed by reduction and sulfonation. One common method starts with 2,6-diaminopyridine, which undergoes nitration to form 2,6-diamino-3,5-dinitropyridine. This intermediate is then reduced to 2,6-diamino-3,5-diaminopyridine, which is subsequently sulfonated to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives .
Applications De Recherche Scientifique
2,6-Diamino-3,5-Pyridinedisulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Diaminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO): This compound is similar in structure but contains nitro groups instead of sulfonamide groups.
2,4,6-Trinitropyridine (TNPy): Another related compound with nitro groups attached to the pyridine ring.
Uniqueness
2,6-Diamino-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
1437-48-5 |
|---|---|
Formule moléculaire |
C5H9N5O4S2 |
Poids moléculaire |
267.278 |
Nom IUPAC |
2,6-diaminopyridine-3,5-disulfonamide |
InChI |
InChI=1S/C5H9N5O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H4,6,7,10)(H2,8,11,12)(H2,9,13,14) |
Clé InChI |
CJYUZOOHGFNFRM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)N)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


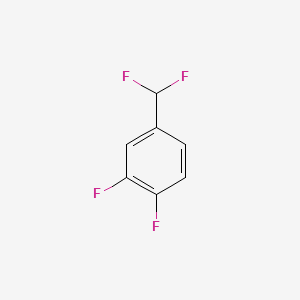
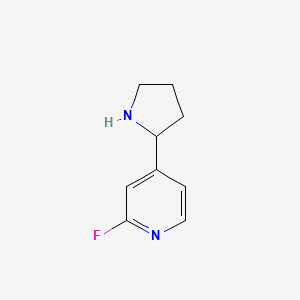
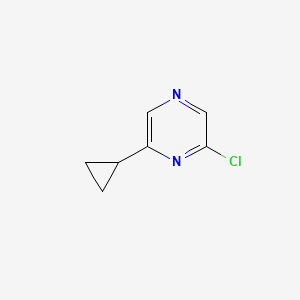
![4-(2,3-Dihydrospiro[indene-1,2-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)

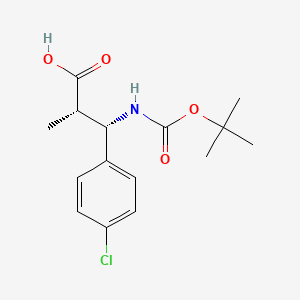
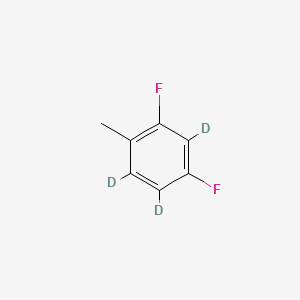
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)
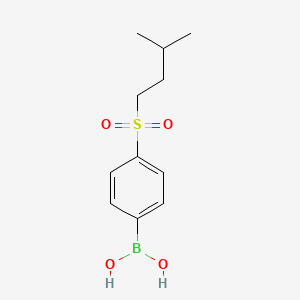
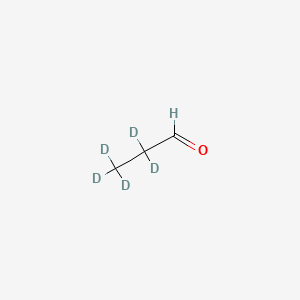
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

